molecular formula C24H24B2N2O6 B8081719 Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD

Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD

Cat. No.: B8081719
M. Wt: 458.1 g/mol
InChI Key: GEXBYDRZBZUFTO-UHFFFAOYSA-N
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Description

Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD is a chemical compound with a unique structure that includes a carbamic acid group attached to an amino group and a phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD typically involves the reaction of isocyanates with amines. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further affecting the compound’s behavior.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(2-amino-1-methylethyl)-, phenyl
  • Carbamic acid, N-(2-amino-1-methylethyl)-, methyl
  • Carbamic acid, N-(2-amino-1-methylethyl)-, ethyl

Uniqueness

Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD is unique due to its specific structure, which includes a phenyl group that imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized compounds.

Properties

IUPAC Name

(5-phenylmethoxypyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H12BNO3/c2*15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h2*1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXBYDRZBZUFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCC2=CC=CC=C2)(O)O.B(C1=CC(=CN=C1)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24B2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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